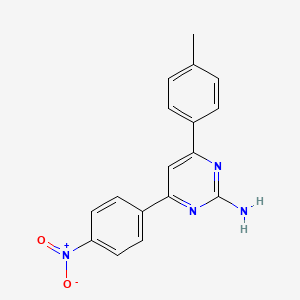
4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine (abbreviated as 4C6DPA) is a synthetic compound with a wide range of applications in scientific research. It has been used in various studies to investigate the biochemical and physiological effects of a variety of compounds.
Mécanisme D'action
4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine is a potent inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the regulation of a variety of physiological processes. When 4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine binds to AChE, it prevents the breakdown of acetylcholine, resulting in an increase in acetylcholine levels in the body.
Biochemical and Physiological Effects
The increase in acetylcholine levels caused by 4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has a variety of biochemical and physiological effects. It has been shown to increase alertness, improve cognitive function, and reduce fatigue. It has also been shown to improve memory and learning, and to reduce anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of studies. It is also relatively stable and can be stored for long periods of time without degrading. However, there are some limitations to its use. It is a relatively weak inhibitor of AChE and may not produce the desired effects in some experiments.
Orientations Futures
There are several potential future directions for research involving 4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine. One potential direction is to investigate the effects of 4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine on other enzymes, such as monoamine oxidase (MAO). Another potential direction is to investigate the effects of 4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine on other neurotransmitters, such as dopamine and serotonin. Additionally, further research could be conducted to investigate the potential therapeutic applications of 4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine, such as in the treatment of neurological disorders.
Méthodes De Synthèse
4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine was first synthesized by a team of researchers from the University of Tokyo in 1982. The synthesis method involves the reaction of 2-chlorophenylacetic acid, 2,4-dimethoxyphenylacetic acid, and ethylenediamine in an aqueous solution. This reaction produces the desired compound 4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine, which is then purified through a series of chromatographic steps.
Applications De Recherche Scientifique
4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used in studies to investigate the biochemical and physiological effects of a variety of compounds, including drugs, hormones, and neurotransmitters. It has also been used to study the structure and function of enzymes, as well as to study the effects of environmental toxins on the human body.
Propriétés
IUPAC Name |
4-(2-chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-23-11-7-8-13(17(9-11)24-2)16-10-15(21-18(20)22-16)12-5-3-4-6-14(12)19/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEDXGMUJIBVKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3Cl)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














